tert-butyl 2-cyclopentylpiperazine-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 2-cyclopentylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a cyclopentyl group, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-cyclopentylpiperazine-1-carboxylate hydrochloride typically involves the protection of the amine group in piperazine using tert-butyl chloroformate (Boc2O) to form the tert-butyl carbamate. The cyclopentyl group is then introduced through a nucleophilic substitution reaction. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-cyclopentylpiperazine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-cyclopentylpiperazine-1-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-cyclopentylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-cyclopentylpiperazine-1-carboxylate hydrochloride is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
2694734-92-2 |
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Molecular Formula |
C14H27ClN2O2 |
Molecular Weight |
290.83 g/mol |
IUPAC Name |
tert-butyl 2-cyclopentylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-9-8-15-10-12(16)11-6-4-5-7-11;/h11-12,15H,4-10H2,1-3H3;1H |
InChI Key |
QSRRKDFFLCANJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2CCCC2.Cl |
Purity |
95 |
Origin of Product |
United States |
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